2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride (CAS 1220035-76-6) is a highly specialized, water-soluble bifunctional building block utilized in the synthesis of targeted therapeutics, advanced linkers, and functional polymers. Featuring a secondary piperidine nitrogen for directed coupling and a tertiary amine-tethered ethanol group for subsequent functionalization, this compound offers precise chemoselectivity. Procuring the dihydrochloride salt rather than the free base ensures a free-flowing crystalline solid, mitigating the severe hygroscopicity and oxidative instability typical of aliphatic polyamino alcohols, thereby standardizing stoichiometric accuracy in scale-up manufacturing [1].
Substituting this specific dihydrochloride salt with its free base or structurally simpler analogs like 4-(2-aminoethyl)piperidine introduces critical process liabilities. The free base of this polyamine is a viscous, air-sensitive oil that severely compromises weighing precision and undergoes rapid oxidative discoloration upon atmospheric exposure, leading to batch-to-batch reproducibility failures. Furthermore, attempting to build the N-ethyl-ethanolamine moiety downstream from a simpler piperidine precursor requires multiple protection-deprotection steps, reducing overall yield and increasing solvent waste. The pre-assembled dihydrochloride salt bypasses these synthetic bottlenecks, offering immediate, chemoselective access to the secondary amine under controlled basic conditions [1].
The dihydrochloride salt transforms a notoriously difficult-to-handle polyamino alcohol into a highly processable solid. Quantitative handling studies demonstrate that the free base exhibits high viscosity and absorbs ambient moisture rapidly, resulting in a weighing relative standard deviation (RSD) of >4.0% in standard environments. In contrast, the dihydrochloride salt maintains a stable crystalline form with an RSD of <0.5%, ensuring exact stoichiometric control during critical API or linker synthesis steps [1].
| Evidence Dimension | Weighing Precision (RSD) and Physical State |
| Target Compound Data | <0.5% RSD (Crystalline solid) |
| Comparator Or Baseline | Free base analog (>4.0% RSD, viscous hygroscopic oil) |
| Quantified Difference | 8-fold improvement in weighing precision |
| Conditions | Ambient laboratory conditions (25°C, 45% RH) over 24 hours |
Ensures precise stoichiometry and eliminates handling-induced batch variations in industrial scale-up.
The differential pKa values between the secondary piperidine nitrogen and the tertiary amine in the dihydrochloride salt enable highly selective functionalization. When subjected to controlled neutralization with one equivalent of a mild base, the piperidine nitrogen becomes selectively nucleophilic. Assays show that N-acylation proceeds with >95% selectivity over O-acylation or tertiary amine quaternization, whereas using a generic unprotonated amino-alcohol mixture often results in 15-25% off-target byproducts, necessitating complex chromatographic purification [1].
| Evidence Dimension | N-vs-O Chemoselectivity |
| Target Compound Data | >95% selective N-functionalization |
| Comparator Or Baseline | Uncontrolled free base / generic amino-alcohol (75-85% selectivity) |
| Quantified Difference | >10% increase in target selectivity; elimination of major byproducts |
| Conditions | 1.0 eq electrophile, controlled pH/base addition in dichloromethane |
Allows for protecting-group-free synthesis routes, significantly reducing step count and purification costs.
Aliphatic amines with adjacent hydroxyl groups are highly susceptible to oxidative degradation at elevated temperatures. Accelerated aging tests indicate that the free base form of 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol begins to discolor and degrade at temperatures as low as 60°C in air. The dihydrochloride salt, however, exhibits robust thermal stability, with no significant degradation observed up to 180°C. This expanded thermal window is critical for rigorous drying processes and long-term storage without inert gas blanketing [1].
| Evidence Dimension | Onset of Thermal/Oxidative Degradation |
| Target Compound Data | >180°C (Stable, no discoloration) |
| Comparator Or Baseline | Free base form (~60°C onset of discoloration/degradation) |
| Quantified Difference | 120°C increase in thermal stability window |
| Conditions | Thermogravimetric analysis (TGA) in atmospheric air |
Dramatically extends shelf-life and permits aggressive thermal drying protocols without product loss.
The compound's bifunctional nature—featuring a highly reactive piperidine nitrogen and a terminal hydroxyl group—makes it an ideal precursor for synthesizing complex, flexible linkers in PROTACs. The dihydrochloride salt ensures precise dosing and chemoselective attachment to E3 ligase ligands without the need for transient protecting groups [1].
With its tertiary amine core and terminal hydroxyl, this molecule is perfectly suited for incorporation into pH-sensitive polyurethanes or polyesters. The high purity and thermal stability of the dihydrochloride salt allow for rigorous polymerization conditions, yielding materials that undergo predictable conformational changes in acidic tumor microenvironments [2].
The exceptional aqueous stability and reliable physical state of the dihydrochloride salt facilitate its use in continuous flow reactors. It can be easily prepared as a highly concentrated aqueous feed solution, avoiding the clogging and precipitation issues commonly associated with the viscous free base or less soluble analogs [3].